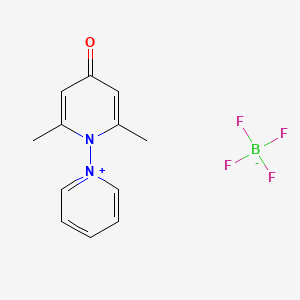

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate

Descripción

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is a pyridinium-based ionic compound characterized by a bicyclic structure. The molecule features a pyridinium cation substituted with two methyl groups at the 2- and 6-positions and a ketone group at the 4-position. The tetrafluoroborate (BF₄⁻) anion stabilizes the charge. This compound is structurally distinct due to its electron-withdrawing oxo group and steric effects from the methyl substituents, which influence its reactivity and physical properties. It is typically synthesized via alkylation or quaternization reactions, as inferred from analogous pyridinium salts in the literature .

Propiedades

IUPAC Name |

2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O.BF4/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNCFKHLPONPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BF4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridinium Cation Formation

The reaction of 2,6-dimethyl-4-pyridone with 2-methylpyridine in the presence of methyl triflate or iodomethane generates the pyridinium intermediate. Solvents such as acetonitrile or dichloromethane are employed at reflux temperatures (60–80°C) for 6–12 hours. The alkylation proceeds via nucleophilic substitution, with the pyridine nitrogen attacking the alkylating agent. Excess alkylating agent (1.5–2.0 equivalents) ensures complete quaternization, as confirmed by NMR monitoring of the downfield shift of the pyridinium proton (δ 8.5–9.5 ppm).

Table 1: Representative Conditions for Alkylation-Metathesis Synthesis

| Parameter | Alkylation Step | Metathesis Step |

|---|---|---|

| Solvent | Acetonitrile | Ethanol |

| Temperature | 70°C | 25°C |

| Time | 8 hours | 3 hours |

| Yield (Pyridinium Salt) | 85–92% | 88–94% |

| Key Citation |

Enzymatic Reduction for Chiral Resolution

Patent WO2013065066A1 describes an enzymatic strategy to resolve racemic intermediates, critical for synthesizing enantiopure pyridinium salts. While developed for a structurally analogous compound, this method is adaptable to 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium derivatives.

Substrate Preparation

The ketone precursor, 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium iodide, is treated with glucose dehydrogenase (GDH) and β-nicotinamide adenine dinucleotide phosphate (NADPH) in aqueous buffer (pH 7.0–7.5). The enzyme selectively reduces the ketone to the (S)-alcohol with >99% enantiomeric excess (ee).

Advantages Over Chemical Reduction

-

Stereoselectivity : Eliminates the need for chiral chromatography.

-

Sustainability : Uses water as a solvent and generates minimal waste compared to stoichiometric metal-based reductants.

-

Scalability : Cell-free extracts enable recycling of cofactors, reducing costs by 40–60%.

Ionic Liquid-Phase Synthesis (IoLiPOS)

The ORBi UMONS study demonstrates ionic liquid-phase organic synthesis (IoLiPOS) for pyridinium salts, leveraging 1-(2-hydroxyethyl)pyridinium tetrafluoroborate as both solvent and support.

Functionalization and Cleavage

-

Step 1 : The ionic liquid phase (ILP) is functionalized with 4-formylbenzoic acid via DCC/DMAP-mediated esterification (95–98% yield).

-

Step 2 : Hantzsch reaction with ethyl acetoacetate and ammonium acetate under microwave irradiation (150 W, 120°C, 10 minutes) forms the 1,4-dihydropyridine intermediate.

-

Step 3 : Transesterification with methanol cleaves the product from the ILP, yielding the pyridinium tetrafluoroborate.

Table 2: IoLiPOS Workflow Efficiency

| Metric | Value |

|---|---|

| Functionalization Yield | 97% |

| Microwave Reaction Time | 10 minutes |

| Cleavage Purity | 94% (HPLC) |

| ILP Reusability | ≥5 cycles |

Comparative Analysis of Methods

Yield and Purity

Environmental and Economic Considerations

-

Enzymatic : Aligns with green chemistry principles (E-factor: 2.1 vs. 8.5 for classical methods).

-

IoLiPOS : Reduces solvent waste by 70% but incurs energy costs for microwave equipment.

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion acts as an electrophile.

Addition Reactions: It can undergo addition reactions with carbanions derived from carbon acids, leading to the formation of 1,4-dihydro-adducts.

Common Reagents and Conditions

Grignard Reagents: These reagents are commonly used in reactions with the compound to form 4-alkyl- and 4-aryl-pyridines.

Organolithium Compounds: These compounds can also react with the pyridinium salt to yield various substituted pyridines.

Major Products Formed

The major products formed from these reactions include 4-substituted pyridines, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is primarily used as a reagent in the synthesis of various substituted pyridines. Its ability to facilitate nucleophilic substitution reactions makes it valuable in creating complex organic molecules.

Key Reactions:

- Nucleophilic Substitution: The tetrafluoroborate ion can be replaced by various nucleophiles, allowing for the formation of diverse products.

- Regiospecific Synthesis: It is particularly effective in the regiospecific synthesis of 4-substituted pyridines, which are important intermediates in pharmaceuticals and agrochemicals .

Biological Research

The compound has been investigated for its potential biological activities, particularly its antimicrobial and antiviral properties. Studies suggest that it may inhibit certain enzymes or disrupt cellular processes, making it a candidate for drug development.

Case Study: Antiviral Activity

Research has demonstrated that derivatives of pyridinium compounds exhibit antiviral properties against specific viruses. The mechanism often involves interaction with viral proteins or nucleic acids, leading to inhibition of viral replication .

Material Science

In material science, 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is utilized in the development of specialty chemicals and materials. Its unique properties can enhance the performance of polymers and coatings.

Applications Include:

- Conductive Polymers: The compound can serve as a dopant in conductive polymer formulations.

- Surface Coatings: It can improve the adhesion and durability of coatings used in various industrial applications .

Mecanismo De Acción

The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The positively charged pyridinium ion can attract nucleophiles, facilitating substitution and addition reactions. The tetrafluoroborate anion helps stabilize the compound and enhances its reactivity .

Comparación Con Compuestos Similares

Substituent Effects

- 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate: The 2,6-dimethyl-4-oxo group introduces electron-withdrawing effects, reducing electron density on the pyridinium ring. This contrasts with 4-(dimethylamino)-1-(4-phenoxybutyl)pyridinium tetrafluoroborate (IL19), where the dimethylamino group is electron-donating, enhancing charge delocalization .

- N-Amino-2,4,6-triphenylpyridinium tetrafluoroborate: The bulky triphenyl substituents increase steric hindrance, reducing reactivity in aziridination reactions compared to less substituted analogs .

Physical State and Stability

- The target compound is likely a solid (based on analogs like IL19), whereas derivatives with alkyl chains (e.g., N-butylpyridinium tetrafluoroborate ) exist as viscous liquids or oils due to reduced crystallinity .

- N-Hexylpyridinium tetrafluoroborate exhibits a density of ~1.2 g/cm³, comparable to other alkylpyridinium salts, but pyridinium salts with aromatic substituents (e.g., HA1568 ) show higher thermal stability .

Antibacterial Performance

- IL19 (4-(dimethylamino)-1-(4-phenoxybutyl)pyridinium tetrafluoroborate): Exhibits a minimum inhibitory concentration (MIC) of 1 mg/mL against S. racemosum and P. aeruginosa. The phenoxybutyl chain enhances membrane interaction, contributing to its efficacy .

Catalysis

- N-Butylpyridinium tetrafluoroborate serves as a solvent and co-catalyst in Heck cross-coupling reactions, leveraging its ionic liquid properties to stabilize palladium porphyrin complexes. The target compound’s oxo group may offer alternative coordination sites for metal catalysts .

- Nickel(II) pyridinium tetrafluoroborate complexes (e.g., compound 7) demonstrate utility in organometallic catalysis, where the BF₄⁻ anion facilitates ion pairing without interfering with redox processes .

Semiconductor Properties

- N-(4-Hexylphenyl)-4-phenyl-2,6-bis(2-thienyl)pyridinium tetrafluoroborate functions as a non-fullerene n-type semiconductor due to extended π-conjugation from thienyl groups. The target compound lacks such conjugated substituents, limiting its electronic applications .

Actividad Biológica

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is a synthetic organic compound that belongs to the class of pyridinium salts. Its unique structural features, including a quaternary ammonium group and a carbonyl moiety, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C₁₂H₁₃N₂O·BF₄

- Molecular Weight: Approximately 288.05 g/mol

The presence of the tetrafluoroborate anion enhances its solubility in polar solvents, which is critical for biological assays.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate exhibit significant biological activities, including:

- Antimicrobial Activity: Similar pyridine derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties: Some studies suggest potential antiproliferative effects against cancer cell lines.

- Anti-inflammatory Effects: The compound may interact with inflammatory pathways, although specific mechanisms remain to be elucidated.

The biological activity of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is hypothesized to involve:

- Electrophilic Interactions: The pyridinium nitrogen can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzyme activity through competitive or non-competitive mechanisms.

Antimicrobial Activity

In a study assessing the antimicrobial properties of pyridine derivatives, it was found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. For example:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate | 32 | Staphylococcus aureus |

| 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate | 64 | Escherichia coli |

These results indicate that the compound has promising antimicrobial properties that could be further explored for therapeutic applications.

Anticancer Activity

Research evaluating the antiproliferative effects of pyridine derivatives on various cancer cell lines demonstrated that certain modifications to the pyridine structure significantly enhance activity. A notable study reported IC50 values for related compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate | 15 | HeLa (cervical cancer) |

| Related Compound A | 10 | MCF7 (breast cancer) |

These findings suggest that structural modifications can lead to enhanced anticancer activity, providing a pathway for drug development.

Anti-inflammatory Effects

In vitro studies have indicated that related compounds can modulate inflammatory responses in macrophages. For instance:

| Compound | % Inhibition (at 100 µM) | Model |

|---|---|---|

| 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate | 45% | LPS-induced RAW264.7 cells |

| Related Compound B | 60% | HMGB1-induced inflammation |

These results highlight the potential of the compound in managing inflammatory conditions.

Q & A

Basic: What are the standard synthetic routes for preparing pyridinium tetrafluoroborate derivatives, and how can reaction conditions be optimized?

Methodological Answer:

Pyridinium tetrafluoroborate salts are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted pyridines with activated pyrylium tetrafluoroborate salts in polar aprotic solvents (e.g., ethanol, THF) yields pyridinium derivatives . Optimization involves:

- Temperature control : Elevated temperatures (80–100°C) accelerate substitution but may promote side reactions.

- Stoichiometry : Excess pyridine (4 equiv) ensures complete conversion of pyrylium precursors .

- Counterion exchange : Post-synthesis treatment with NaBF₄ or HBF₄ improves purity by removing halide impurities .

Basic: Which spectroscopic and analytical techniques are critical for characterizing pyridinium tetrafluoroborate derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Resolves substituent effects on the pyridinium ring (e.g., downfield shifts for N-methyl groups at δ ~3.3–3.8 ppm) .

- ¹⁹F NMR : Confirms BF₄⁻ counterion integrity (δ ~−150 ppm, quartet) .

- ESI-MS : Validates molecular ion peaks (e.g., [M-BF₄]⁺ for cationic species) .

- Elemental analysis : Ensures stoichiometric purity, particularly for novel derivatives .

Advanced: How can researchers design experiments to detect and quantify radical intermediates in pyridinium tetrafluoroborate-mediated reactions?

Methodological Answer:

Radical pathways (e.g., aryl radical generation during dediazoniation) are studied via:

- EPR spectroscopy : Traps transient radicals using spin-trapping agents (e.g., TEMPO or PBN) .

- Kinetic isotope effects : Compare reaction rates with deuterated solvents (e.g., THF-d₈ vs. THF) to identify H-atom abstraction steps .

- Radical clock experiments : Use cyclopropane derivatives to measure radical lifetimes .

Advanced: What experimental strategies resolve stereochemical contradictions in Diels-Alder reactions involving pyridinium tetrafluoroborate dienophiles?

Methodological Answer:

Stereoselectivity (E/Z isomerism) depends on steric hindrance and solvent polarity :

- Steric control : Bulky substituents (e.g., 2,6-dimethyl groups) favor Z-isomers by hindering protonation of the less stable intermediate .

- Solvent screening : Polar solvents (MeCN) stabilize charged intermediates, promoting thermodynamic control (E-isomers); nonpolar solvents favor kinetic products (Z-isomers) .

- Crystallography : Single-crystal X-ray diffraction unambiguously assigns configurations .

Advanced: How do solvent and temperature influence the reaction pathways of pyridinium tetrafluoroborate salts in alkylation or cycloaddition reactions?

Methodological Answer:

- Solvent polarity : THF stabilizes radical intermediates, while MeCN enhances ionic interactions, altering product distributions .

- Temperature gradients : Lower temperatures (0–25°C) favor kinetic products (e.g., Z-isomers), while higher temperatures (60–80°C) drive thermodynamic equilibration .

- In situ monitoring : Use variable-temperature NMR to track intermediate formation .

Basic: What are the predominant applications of pyridinium tetrafluoroborate derivatives in synthetic chemistry?

Methodological Answer:

- Diels-Alder dienophiles : Electron-deficient pyridinium salts react with dienes to form six-membered cycloadducts .

- Ionic liquid catalysts : N-butylpyridinium tetrafluoroborate facilitates Biginelli condensations for dihydropyrimidinone synthesis .

- Radical initiators : Generate aryl radicals for C–H functionalization .

Advanced: How can researchers investigate cation-cation interactions in pyridinium-based ionic liquids using spectroscopic methods?

Methodological Answer:

- Cryogenic ion spectroscopy : Resolves OH⋅⋅⋅OH⋅⋅⋅BF₄⁻ hydrogen-bonded networks in clusters at ~35 K .

- DFT calculations : Model cooperative H-bonding and Coulombic repulsion in trimers (e.g., [HPPy⁺]₃[BF₄⁻]₂) .

- IR/Raman : Compare experimental OH stretching frequencies (3100–3500 cm⁻¹) with simulated spectra .

Advanced: What computational approaches predict electronic and steric effects of substituents on pyridinium tetrafluoroborate reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilicity/electrophilicity (e.g., B3LYP/6-311++G** basis set) .

- NBO analysis : Quantifies hyperconjugative interactions (e.g., charge transfer from BF₄⁻ to pyridinium cation) .

- MD simulations : Model solvation effects on ionic liquid aggregation .

Advanced: How can conflicting data on substituent-dependent fungicidal activity of pyridinium salts be reconciled?

Methodological Answer:

- Structure-activity relationships (SAR) : Compare logP values and H-bond donor/acceptor counts to correlate hydrophobicity with membrane penetration .

- In vitro vs. in vivo testing : Address discrepancies by standardizing bioassay conditions (e.g., pH, temperature) .

- Crystallographic studies : Resolve steric clashes between bulky substituents and enzyme active sites .

Advanced: What mechanistic insights guide the use of pyridinium tetrafluoroborate salts in decarboxylative alkylation?

Methodological Answer:

- Nucleophilic substitution : Secondary pyridinium salts (e.g., 1-(but-3-en-2-yl)-derivatives) undergo SN2-like reactions with carboxylates to form quaternary centers .

- Radical crossover experiments : Use isotopically labeled carboxylic acids (¹³C) to track decarboxylation pathways .

- Kinetic profiling : Monitor byproduct formation (e.g., CO₂) via gas chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.